molecular formula C14H12ClNO B13484760 1-{3-Azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}-2-chloroethan-1-one

1-{3-Azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}-2-chloroethan-1-one

Cat. No.: B13484760
M. Wt: 245.70 g/mol
InChI Key: FOYOBFVCVISCLP-UHFFFAOYSA-N
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Description

1-{3-Azatricyclo[7310,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}-2-chloroethan-1-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

The synthesis of 1-{3-Azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}-2-chloroethan-1-one involves multiple steps, typically starting with the formation of the tricyclic core. This can be achieved through a series of cyclization reactions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{3-Azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}-2-chloroethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved are typically related to its ability to form stable complexes with biological macromolecules .

Comparison with Similar Compounds

Similar compounds include other tricyclic structures with different substituents. For example:

The uniqueness of 1-{3-Azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}-2-chloroethan-1-one lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H12ClNO

Molecular Weight

245.70 g/mol

IUPAC Name

2-chloro-1-(1,3-dihydrobenzo[de]isoquinolin-2-yl)ethanone

InChI

InChI=1S/C14H12ClNO/c15-7-13(17)16-8-11-5-1-3-10-4-2-6-12(9-16)14(10)11/h1-6H,7-9H2

InChI Key

FOYOBFVCVISCLP-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC3=C2C(=CC=C3)CN1C(=O)CCl

Origin of Product

United States

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